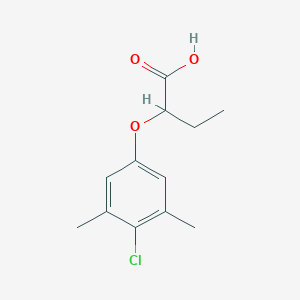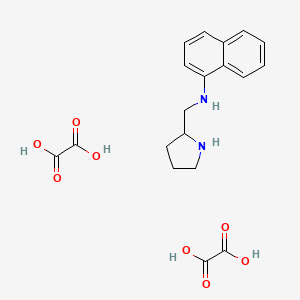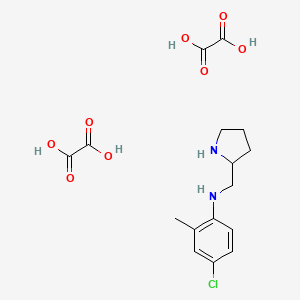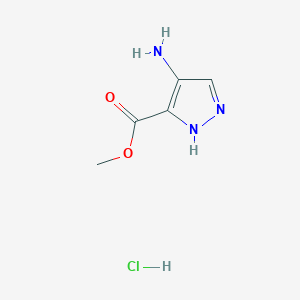
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid (2-CDPBA) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, which is a type of carboxylic acid. 2-CDPBA has a wide range of uses in the field of biochemistry and physiology and is a valuable tool for researchers and scientists.
Scientific Research Applications
Synthesis and Biological Activity
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid and similar compounds have been actively involved in the synthesis of new heterocyclic compounds. For instance, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid was used to prepare new heterocyclic compounds with potential biological activities. Some of these new compounds demonstrated antimicrobial and antifungal properties, indicating the potential of this compound in the development of bioactive compounds (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Environmental Impact and Detection
The compound has also been a subject of environmental studies, especially in relation to its transformation products. For example, gemfibrozil, a structurally related compound (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), when reacted with sodium hypochlorite, formed chlorinated by-products. This highlighted the potential environmental impact and the need for careful monitoring of such compounds and their derivatives in wastewater treated with chlorine (Krkošek, Koziar, White, & Gagnon, 2011).
Furthermore, methodologies for detecting chlorophenoxy acid herbicides (related compounds) in various matrices like human urine and water have been developed. Techniques such as capillary LC–UV detection and gas chromatography-mass spectrometry have been employed, indicating the relevance of this compound in environmental monitoring and public health (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008; Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Optical Gating and Synthetic Ion Channels
In the field of nanotechnology and material sciences, derivatives of butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application underscores the potential of this compound in developing advanced materials and technologies for controlled release, sensing, and information processing (Ali et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQVJRJGCJTRLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)




![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)


![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)